6,7-Diaminoheptanoic acid, also known as (3R)-3,7-diaminoheptanoic acid, is an organic compound classified as a non-proteinogenic amino acid. It consists of a seven-carbon chain with two amino groups located at the third and seventh positions. This compound is notable for its structural similarity to lysine, which is a naturally occurring amino acid. The molecular formula for 6,7-diaminoheptanoic acid is , and it plays a significant role in various biochemical processes and synthetic applications in research and industry.
The synthesis of 6,7-diaminoheptanoic acid can be achieved through several methods:
Industrial production often utilizes batch or continuous flow reactors to optimize reaction conditions such as temperature and pressure, enhancing yield and purity while minimizing costs. The use of chiral catalysts is crucial for achieving the correct stereochemistry in the final product.
The molecular structure of 6,7-diaminoheptanoic acid features a linear chain with two amino groups attached to the heptanoic backbone:
The compound has a molecular weight of approximately 130.184 g/mol and exhibits specific stereochemical configurations due to the presence of chiral centers .
6,7-diaminoheptanoic acid participates in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, determining the yield and purity of the products formed.
The mechanism of action for 6,7-diaminoheptanoic acid involves its interaction with various biological targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites on proteins or enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to therapeutic effects or functional outcomes in biological systems .
These properties make 6,7-diaminoheptanoic acid suitable for various applications in research and industry.
6,7-Diaminoheptanoic acid has several significant applications:
A multi-step bromination-azidation-reduction sequence enables precise chain elongation and functionalization for diaminoheptanoate precursors. The synthesis commences with ethyl 6-bromohexanoate, which undergoes nucleophilic displacement with nitromethane anions to yield ethyl 7-nitroheptanoate. Catalytic hydrogenation (Pd/C, H₂) subsequently reduces the nitro group to the primary amine, yielding ethyl 7-aminoheptanoate. Final acidic or basic hydrolysis liberates 7-aminoheptanoic acid – a key intermediate for 6,7-diaminoheptanoic acid derivatives. This pathway demands meticulous control of reaction parameters (temperature, catalyst loading) to suppress over-reduction or ester degradation [1] [8].
Table 1: Bromination-Hydrogenation Cascades for C7 Amino Acid Synthesis
Starting Material | Reaction Sequence | Key Reagents/Conditions | Final Product Yield |
---|---|---|---|
Ethyl 6-bromohexanoate | Nitromethane displacement → Hydrogenation → Hydrolysis | NaOEt/CH₃NO₂; Pd/C, H₂; NaOH/EtOH | 65-78% (over 3 steps) |
6-Bromohexan-1-ol | HBr reflux → NaCN/DMF → HBr reflux → NaN₃/DMF → Reduction | Sequential halogenation/azidation; Staudinger reduction | <50% (over 5 steps) |
Homologation extends commercially available ε-aminohexanoic acid (6-aminohexanoic acid) by one methylene unit. The Kowalski homologation employs diazomethane (or trimethylsilyldiazomethane) to convert carboxylate esters into α-diazoketones, which undergo rearrangement to yield chain-extended β-keto esters. Subsequent chemoselective reduction and functional group manipulation furnish 7-aminoheptanoic acid derivatives. Protection of the amine group (e.g., as Boc-carbamate) is essential to prevent diazo decomposition or side reactions. The Ardnt-Eistert variant via mixed anhydrides offers improved functional group tolerance but requires rigorous anhydrous conditions [4] [8].
Cycloheptanone undergoes Schmidt reaction with hydrazoic acid (HN₃) to form ε-enantholactam (7-heptanelactam). Acidic hydrolysis (6M HCl, reflux) or enzymatic cleavage then yields 7-aminoheptanoic acid. While conceptually straightforward, this route faces operational challenges: HN₃ is highly toxic and explosive, necessitating specialized equipment and stringent safety protocols. Yields are moderate (50-65%) due to competing Beckmann rearrangement byproducts and incomplete hydrolysis. Alternative ring-opening approaches using barium hydroxide under pressure offer improved selectivity but require high-pressure reactors [4] [8].
Mixed-species consortia leverage complementary metabolic capabilities for efficient C7 chain assembly. Pseudomonas taiwanensis VLB120 oxidizes cycloheptane to 7-hydroxyheptanoic acid and ε-enantholactone via engineered cytochrome P450 monooxygenase (Cyp) and cyclohexanone monooxygenase (CHMO) cascades. These intermediates diffuse into co-cultured Escherichia coli JM101 expressing membrane-associated alcohol dehydrogenase (AlkJ) and ω-transaminase (CV2025). AlkJ oxidizes the ω-hydroxy group to an aldehyde, which CV2025 transaminates using alanine as amine donor to yield 7-aminoheptanoic acid. This compartmentalization minimizes intermediate toxicity and achieves 49% yield from cycloheptane at 10 mM substrate loading [5] [7].
Table 2: Mixed-Species Microbial Cascade Performance
Shuttle Intermediate | Upstream Strain | Downstream Strain | Reaction Conditions | 7-AHA Yield |
---|---|---|---|---|
ε-Enantholactone | P. taiwanensis VLB120 (Cyp, CDH, CHMO) | E. coli JM101 (AlkJ, CV2025) | 4 g/L biomass; Air-aqueous ratio 23; Repetitive O₂ feeding | 49% |
7-Hydroxyheptanoic acid | P. taiwanensis VLB120 (Cyp, CDH, AlkJ) | E. coli JM101 (CV2025) | Identical conditions | <30% |
Spatial organization of enzymatic cascades within bacterial microcompartments (BMCs) dramatically enhances 7-aminoheptanoate production. The 1,2-propanediol utilization (Pdu) BMC shell proteins from Citrobacter freundii self-assemble into nanoreactors. Target enzymes (l-lysine α-oxidase, α-ketoacid decarboxylase, aldehyde dehydrogenase) are fused to N-terminal PduP18 encapsulation peptides, ensuring co-localization within the BMC. This strategy:
Table 3: Genetic Engineering Strategies for 7-AHA Precursor Synthesis
Engineering Strategy | Host Strain | Key Genetic Modifications | Productivity Enhancement |
---|---|---|---|
Pdu BMC Encapsulation | E. coli BL21(DE3) | Pdu shell operon (A,B,J,K,N,T,U); Enzyme-PduP18 fusions | 22.78-fold yield increase vs. free enzymes |
Artificial Protein Cages | E. coli K-12 | Fusion of carboxy reductase/transaminase to lumazine synthase scaffolds | 5.3-fold higher specific activity |
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4